2-(6-Methylpyrazin-2-yl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(6-methylpyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-4-6(9-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
QZQQYMBZWLAPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)CC(=O)O |
Origin of Product |
United States |
An Overview of Pyrazine Derivatives in Organic and Medicinal Chemistry Contexts
Pyrazine (B50134) and its derivatives are a cornerstone of heterocyclic chemistry, a field that focuses on cyclic compounds containing atoms of at least two different elements in their rings. nih.gov The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in the synthesis of a wide array of organic molecules. researchgate.net This structural motif is found in both naturally occurring and synthetically produced compounds. nih.gov
In the realm of organic chemistry, the electron-deficient nature of the pyrazine ring makes it a valuable component in various chemical transformations. researchgate.net It readily participates in reactions such as Suzuki, Buchwald-Hartwig, and oxidative coupling reactions, allowing for the construction of complex molecular architectures. tandfonline.com This reactivity has made pyrazine derivatives essential building blocks in the development of new materials and catalysts. researchgate.nettandfonline.com
The significance of pyrazine derivatives is particularly pronounced in medicinal chemistry. The presence of the pyrazine ring is a key feature in numerous clinically approved drugs. nih.gov Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and diuretic properties. nih.govnih.govtaylorandfrancis.com For instance, pyrazinamide (B1679903) is a frontline medication used in the treatment of tuberculosis. taylorandfrancis.com The ability of the pyrazine core to be readily modified allows chemists to fine-tune the biological activity of these molecules, leading to the development of novel therapeutic agents. nih.govnih.gov
The Significance of the Acetic Acid Moiety in Heterocyclic Scaffolds
The attachment of an acetic acid group to a heterocyclic scaffold, such as a pyrazine (B50134) ring, introduces a functional group with profound implications for the molecule's chemical and biological properties. Acetic acid, with the chemical formula CH₃COOH, is one of the simplest carboxylic acids. wikipedia.orgknowde.com The carboxyl group (-COOH) is the key reactive site, capable of donating a proton, which imparts acidic character to the molecule. wikipedia.org
In the context of medicinal chemistry, the acetic acid moiety can significantly influence a compound's pharmacokinetic profile. It can enhance a molecule's polarity, which in turn affects its solubility and ability to interact with biological targets. The carboxyl group can participate in hydrogen bonding and ionic interactions, which are crucial for the binding of a drug to its receptor. google.com Furthermore, the acetic acid group can serve as a handle for further chemical modifications, allowing for the synthesis of esters and amides, which can alter the compound's properties in a predictable manner. wikipedia.orgyoutube.com
The presence of an acetic acid substituent on a heterocyclic ring has been a strategy in the development of various therapeutic agents. For example, certain heterocyclic acetic acid derivatives have been investigated for their ability to modulate bone metabolism. google.com The versatility of the acetic acid functional group makes it a valuable tool for chemists seeking to design and synthesize new molecules with specific biological activities. knowde.comyoutube.com
The Current State of Academic Research on 2 6 Methylpyrazin 2 Yl Acetic Acid
Strategies for the Synthesis of this compound
The construction of the this compound scaffold hinges on carefully selected precursors and controlled chemical transformations.
Precursor Identification and Chemical Transformations
A common and effective route to this compound begins with 6-methylpyrazine as a key precursor. smolecule.com The synthesis typically involves the introduction of an acetic acid moiety onto the pyrazine ring. One established method utilizes the reaction of 6-methylpyrazine with acetic anhydride (B1165640) or acetic acid, often in the presence of a catalyst and under reflux conditions, to facilitate the formation of the desired acetic acid derivative. smolecule.com
Another versatile approach to pyrazine synthesis, which can be adapted for this compound, is the Gutknecht synthesis. This method generally involves the self-condensation of α-amino ketones. While not a direct synthesis of the target molecule, it provides a foundational strategy for constructing the core pyrazine ring, which can then be further functionalized.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of catalyst and solvent. For instance, in condensation reactions leading to the pyrazine core, the use of specific oxidizing agents like copper (II) oxide or manganese oxide can be crucial for the dehydrogenation of a dihydropyrazine (B8608421) intermediate to the aromatic pyrazine ring. researchgate.net The selection of an appropriate solvent that facilitates the dissolution of reactants and intermediates while minimizing side reactions is also critical for maximizing the yield and purity of the final product.
Derivatization of this compound and Analogues
The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues with potentially enhanced or novel properties.
Functionalization at the Acetic Acid Side Chain
The carboxylic acid group of the acetic acid side chain is a prime target for functionalization. Standard organic transformations can be readily applied to this moiety.
Esterification: Reaction with various alcohols in the presence of an acid catalyst can convert the carboxylic acid into its corresponding esters. This modification can alter the compound's solubility, lipophilicity, and pharmacokinetic properties.
Amidation: The carboxylic acid can be activated and reacted with a wide range of primary and secondary amines to form amides. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships. For example, the synthesis of N-substituted acetohydrazide derivatives has been reported from similar pyrimidine (B1678525) thioacetic acid hydrazides. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(6-methylpyrazin-2-yl)ethanol, using appropriate reducing agents. This alcohol can then serve as a synthon for further transformations.
A summary of potential functionalization reactions at the acetic acid side chain is presented in Table 1.
Table 1: Functionalization Reactions at the Acetic Acid Side Chain
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohol |
Substitutions and Modifications of the Pyrazine Ring System
The pyrazine ring itself is amenable to various substitution reactions, although its electron-deficient nature dictates the types of transformations that are most favorable. thieme-connect.de
Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrazine derivatives are particularly useful intermediates for SNAr reactions. A halogen atom on the pyrazine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new substituents. thieme-connect.de
Radical Substitution: The pyrazine ring can undergo homolytic substitution reactions, such as acylation and amidation, particularly when the ring is protonated. thieme-connect.de
Metal-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, provide powerful tools for the functionalization of the pyrazine ring. nih.gov Aryl or heteroaryl groups can be introduced by coupling a halogenated pyrazine precursor with an appropriate boronic acid derivative.
Condensation Reactions in Pyrazine Acetic Acid Scaffold Construction
Condensation reactions are fundamental to the synthesis of the pyrazine core and can be strategically employed to build the this compound scaffold. The classical approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For the synthesis of the target molecule, this would conceptually involve the condensation of a suitably substituted 1,2-dicarbonyl compound with an amino acid derivative.
The formation of pyrazines through the Maillard reaction, a complex series of reactions between amino acids and reducing sugars, also highlights the role of condensation chemistry in generating pyrazine structures. researchgate.net While not a direct synthetic route for a specific compound like this compound, it underscores the underlying principles of pyrazine formation.
Furthermore, condensation reactions are pivotal in creating more complex heterocyclic systems fused to the pyrazine ring. For instance, the reaction of α-dicarbonyl compounds with 1,2-diaminoalkanes followed by oxidation is a known method for pyrazine synthesis. youtube.com This principle can be extended to construct elaborate molecular architectures based on the pyrazine acetic acid scaffold.
Organoselenium-Mediated Cyclization in Related Acetic Acid Syntheses
Organoselenium chemistry offers powerful tools for the construction of cyclic molecules, including those containing a carboxylic acid moiety. While not a direct synthesis of this compound, the principles of organoselenium-mediated cyclization have been effectively demonstrated in the synthesis of other acetic acid derivatives, showcasing the potential of this methodology.
The core of this strategy involves the reaction of an electrophilic selenium reagent with a molecule containing both a double bond and a nucleophile. The reaction proceeds through an initial anti-addition of the selenium electrophile to the alkene, forming a seleniranium ion intermediate. windows.net This intermediate is then attacked by an internal nucleophile, such as a carboxylic acid or its ester equivalent, in a process known as selenocyclization. windows.netscispace.com This cyclization can be highly stereospecific. rsc.orgpsu.edu
A notable example is the stereospecific synthesis of (cis-6-methyltetrahydropyran-2-yl)acetic acid. rsc.orgpsu.edu In this process, an alkenyl-substituted β-oxoester is treated with N-phenylselenophthalimide (NPSP) and a catalytic amount of a Lewis acid like tin tetrachloride. psu.edu The reaction induces cyclization to form a tetrahydropyran (B127337) ring with a selenium moiety attached, which can then be removed reductively to yield the final acetic acid derivative. psu.edu
The key steps in a typical organoselenium-mediated cyclization for an unsaturated carboxylic acid are:
Activation : An electrophilic selenium species (R-SeX) is generated, often from a diselenide precursor. scispace.com
Electrophilic Attack : The selenium electrophile attacks the carbon-carbon double bond to form a cyclic seleniranium ion intermediate. windows.netscispace.com
Intramolecular Cyclization : An internal nucleophile (like the oxygen from a carboxylic acid group) attacks the seleniranium ion, leading to ring closure. This process typically follows an exo cyclization pathway. scispace.com
Deselenenylation : The selenium group is subsequently removed, often via oxidation to a selenoxide followed by syn-elimination, or through radical-mediated reduction using reagents like tin hydrides. windows.net
This methodology provides a versatile route to various heterocyclic and carbocyclic systems and could be conceptually applied to precursors of substituted pyrazine acetic acids if a suitable unsaturated substrate were designed.
Emerging Synthetic Approaches
Modern synthetic chemistry is increasingly driven by the need for efficiency, sustainability, and safety. The following sections explore contemporary strategies that are shaping the synthesis of pyrazine-acetic acid systems.
Green Chemistry Principles in Synthesis
Green chemistry is a framework that encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. acs.orgsemanticscholar.org It is guided by twelve core principles that address the entire lifecycle of a chemical process, from the choice of starting materials to the energy consumed and the waste produced. acs.org
A classic example illustrating the impact of green chemistry is the synthesis of ibuprofen. The traditional Boots process involved six stoichiometric steps and had an atom economy of less than 40%. semanticscholar.org In contrast, the "green" Hoechst process uses only three catalytic steps, achieving an atom economy of about 77%, which increases to 99% when the acetic acid byproduct is recovered and reused. semanticscholar.org This newer process drastically reduces waste and improves efficiency, highlighting the benefits of applying green principles like catalysis and atom economy. semanticscholar.orgacs.org
In the context of synthesizing this compound, applying these principles would involve selecting catalytic routes over stoichiometric ones, using safer solvents like water or ethanol, minimizing energy-intensive steps, and designing the pathway to maximize the incorporation of atoms from the reactants into the final product. acs.orgacs.org
Catalytic Reactions for Pyrazine-Acetic Acid Systems
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and less waste-intensive than stoichiometric reactions. acs.org The development of catalytic systems for synthesizing pyrazine rings is an active area of research.
One highly effective and atom-economical approach is the acceptorless dehydrogenative coupling of β-amino alcohols, catalyzed by earth-abundant metals. acs.org For instance, a manganese pincer complex has been shown to catalyze the self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. acs.org This reaction proceeds by generating hydrogen gas and water as the only byproducts, making it an environmentally benign method. acs.org The mechanism involves the initial dimerization of the amino alcohol to form a dihydropyrazine intermediate, which then undergoes a subsequent metal-catalyzed dehydrogenation to yield the aromatic pyrazine ring. acs.org
Furthermore, one-pot catalytic procedures are being developed for related heterocyclic systems. For example, acetic acid itself can serve as a catalyst and solvent in a one-pot synthesis of novel pyrazole-s-triazine derivatives, demonstrating an efficient protocol with high yields and shorter reaction times. nih.gov Similarly, catalytic amounts of imidazole (B134444) in water have been used for the green synthesis of pyrazolone (B3327878) compounds. acs.org These examples underscore a clear trend towards developing catalytic, often multicomponent, reactions that streamline the synthesis of nitrogen-containing heterocycles, which could be adapted for the efficient production of pyrazine-acetic acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H NMR Spectral Analysis and Chemical Shift Assignment
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The pyrazine ring protons, being in an aromatic and electron-deficient system, would resonate in the downfield region, typically between δ 8.0 and 9.0 ppm. The protons at positions 3 and 5 of the pyrazine ring would likely appear as distinct singlets or narrowly coupled doublets, depending on the specific coupling constants. The methyl group attached to the pyrazine ring would produce a sharp singlet in the upfield region, expected around δ 2.5 ppm. The methylene (B1212753) protons of the acetic acid moiety, being adjacent to both the pyrazine ring and the carboxylic acid group, are expected to appear as a singlet at approximately δ 3.8 ppm. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a variable chemical shift, typically downfield (δ 10-13 ppm), and its presence could be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazine-H3 | 8.3 - 8.5 | s |
| Pyrazine-H5 | 8.3 - 8.5 | s |
| Methylene (-CH₂-) | ~3.8 | s |
| Methyl (-CH₃) | ~2.5 | s |
| Carboxylic Acid (-COOH) | 10 - 13 | br s |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectral Analysis and Carbon Connectivity
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.
The carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, between δ 140 and 160 ppm. The quaternary carbons, C2 and C6, would likely have different chemical shifts due to the different substituents. The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, typically in the range of δ 170-180 ppm. The methylene carbon of the acetic acid group would appear around δ 40-50 ppm, while the methyl carbon would be observed in the upfield region, around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 170 - 180 |
| Pyrazine-C2 | 150 - 160 |
| Pyrazine-C6 | 150 - 160 |
| Pyrazine-C3 | 140 - 150 |
| Pyrazine-C5 | 140 - 150 |
| Methylene (-CH₂-) | 40 - 50 |
| Methyl (-CH₃) | 20 - 25 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques for Structural Elucidation
To definitively assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
COSY: This experiment would reveal the coupling relationships between adjacent protons. For this molecule, it would primarily confirm the lack of coupling for the singlet signals.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for the CH, CH₂, and CH₃ groups.
HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection of the acetic acid moiety to the pyrazine ring at the C2 position and the position of the methyl group at C6. For instance, correlations would be expected between the methylene protons and the C2, C3, and carbonyl carbons, as well as between the methyl protons and the C5 and C6 carbons of the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₇H₈N₂O₂. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 153.0659 |
| [M+Na]⁺ | 175.0478 |
| [M-H]⁻ | 151.0513 |
Investigation of Fragmentation Pathways for Structural Insights
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the stability of different parts of the molecule and confirms the proposed structure.
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a neutral fragment (45 Da), which would result in a significant peak in the mass spectrum. Another expected fragmentation would be the loss of a water molecule (18 Da) from the molecular ion. Fragmentation of the pyrazine ring itself could also occur, leading to characteristic daughter ions. The analysis of these fragmentation patterns would provide further corroboration of the structure of this compound.
X-ray Crystallography
Single-Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular geometry of a compound. This technique involves growing a suitable single crystal of the substance, which is then exposed to an X-ray beam. The resulting diffraction data allows for the calculation of the exact position of each atom in the crystal lattice, providing precise bond lengths and angles.
While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, analysis of structurally similar pyrazine and pyridazinone derivatives allows for an informed projection of its key structural features. For instance, studies on related heterocyclic carboxylic acids reveal that the pyrazine ring is planar. The acetic acid side chain would exhibit specific bond lengths and angles characteristic of a carboxylic acid functional group.
For chiral molecules, SC-XRD using anomalous dispersion can determine the absolute configuration. However, as this compound is an achiral molecule, this specific analysis is not applicable.
X-ray Powder Diffraction (XRPD) for Crystalline Forms
X-ray Powder Diffraction (XRPD) is a rapid and powerful analytical technique used to identify crystalline phases and to assess the purity of a crystalline sample. Unlike SC-XRD, which requires a single, well-ordered crystal, XRPD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline form. researchgate.netresearchgate.net
XRPD is crucial for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Each polymorph will produce a distinct XRPD pattern. researchgate.net While a specific, indexed XRPD pattern for this compound is not detailed in the available research, the technique remains the standard method for its solid-form characterization. A typical analysis would present a table of characteristic 2θ peaks and their relative intensities, which can be used for identification and quality control. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The crystal packing of this compound is dictated by a network of intermolecular interactions. Given its molecular structure, hydrogen bonding is expected to be the dominant force. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This typically leads to the formation of a robust supramolecular synthon, most commonly a centrosymmetric dimer where two molecules are linked by a pair of O-H···O hydrogen bonds. rsc.orggatech.edu
Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. sci-hub.senih.govnih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
dnorm Surface: Intense red spots on the dnorm surface indicate strong hydrogen bonds (like O-H···O and O-H···N) where the intermolecular distance is shorter than the van der Waals radii sum. nih.govnih.gov
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom outside the surface (de) against the distance to the nearest atom inside the surface (di). Each type of interaction (e.g., H···H, O···H, C···H) has a characteristic appearance on the plot, and the relative contribution of each interaction to the total crystal packing can be calculated. sci-hub.senih.gov For similar molecules, H···H contacts often make up the largest percentage of the surface area, while the sharp "spikes" are characteristic of strong O···H hydrogen bonds. nih.gov
Table 1: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Strength | Expected Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Strong | Formation of primary structural motifs (e.g., dimers). rsc.orggatech.edu |
| Hydrogen Bond | Carboxyl O-H | Pyrazine N | Strong | Linking primary motifs into larger assemblies. sci-hub.se |
| Hydrogen Bond | Pyrazine C-H | Carboxyl C=O | Weak | Stabilization of the 3D network. nih.gov |
| π-π Stacking | Pyrazine Ring | Pyrazine Ring | Weak-Moderate | Contributes to packing efficiency. sci-hub.se |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques are vital for identifying the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wiley.com The absorption frequencies are characteristic of the types of bonds and functional groups present. masterorganicchemistry.com For this compound, the IR spectrum would be dominated by signals from the carboxylic acid and the methyl-substituted pyrazine ring.
Key expected absorption bands include:
A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. masterorganicchemistry.com
A sharp and very strong absorption peak between 1710-1780 cm⁻¹ due to the C=O (carbonyl) stretching of the carboxylic acid. masterorganicchemistry.com
C-O stretching and O-H bending vibrations in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
C=N and C=C stretching vibrations from the pyrazine ring, typically found in the 1600-1450 cm⁻¹ region.
C-H stretching vibrations from the methyl group and the aromatic ring just above 3000 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1780 - 1710 | Sharp, Very Strong |
| Pyrazine Ring | C=N, C=C stretch | 1600 - 1450 | Medium - Strong |
| Carboxylic Acid | C-O stretch | 1300 - 1200 | Strong |
| Methyl/Aromatic | C-H stretch | 3100 - 2850 | Medium - Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The pyrazine ring, being an aromatic heterocycle, is the primary chromophore in this compound. It is expected to exhibit characteristic absorptions in the UV region due to π → π* and n → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity would be influenced by the substitution pattern (methyl and acetic acid groups) and the solvent used for analysis.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of heterocyclic compounds like pyrazine (B50134) derivatives. ox.ac.uknih.gov The B3LYP hybrid functional is commonly employed for such analyses, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. ox.ac.ukrsc.org
The analysis of the energetic landscape reveals the stability of different conformers. For 2-(6-Methylpyrazin-2-yl)acetic acid, this would involve the rotation around the single bond connecting the acetic acid group to the pyrazine ring. The resulting potential energy surface would identify the most stable conformer and the energy barriers for transition between different rotational states.
Table 1: Representative Optimized Structural Parameters for a Substituted Pyrazine Ring (Illustrative Data) This table presents typical bond length and angle values for a pyrazine ring system, derived from computational studies on analogous molecules.
| Parameter | Bond | Typical Calculated Value |
| Bond Length | C-N | ~1.34 Å |
| C-C | ~1.39 Å | |
| C-H | ~1.08 Å | |
| Bond Angle | C-N-C | ~116° |
| N-C-C | ~122° | |
| Dihedral Angle | Ring | Near 0° (Planar) |
| Data compiled for illustrative purposes from studies on related heterocyclic systems. nih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. rsc.org
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In pyrazine derivatives, both the HOMO and LUMO are often distributed across the π-system of the aromatic ring. Computational studies on pyrazoline derivatives show that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. nih.govresearchgate.net The introduction of substituents can significantly alter the energies of these orbitals and, consequently, the molecule's reactivity.
Table 2: Illustrative Frontier Orbital Energies and Properties for a Pyrazine Derivative
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.0 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.5 |
| Values are representative examples from DFT studies on related pyrazine derivatives and serve for illustrative purposes. rsc.orgnih.gov |
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. ox.ac.uk
For a molecule like this compound, the predicted spectrum would feature characteristic bands for the pyrazine ring, methyl group, and carboxylic acid group. Key vibrations would include:
C-H stretching modes of the aromatic ring and methyl group.
C=O and O-H stretching of the carboxylic acid group.
Pyrazine ring stretching and breathing modes. mdpi.com
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates to each normal mode. chemrxiv.org This allows for an unambiguous correlation between calculated and experimental spectral bands.
Table 3: Comparison of Experimental and Scaled DFT-Calculated Vibrational Frequencies (cm⁻¹) for Representative Modes in a Pyrazine Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (PED) |
| O-H Stretch | ~3400 | ~3410 | 98% ν(O-H) |
| C-H Aromatic Stretch | ~3100 | ~3095 | 95% ν(C-H) |
| C=O Stretch | ~1710 | ~1715 | 85% ν(C=O) |
| Pyrazine Ring Stretch | ~1580 | ~1585 | 75% Ring Stretch |
| Frequencies are illustrative, based on data from related heterocyclic carboxylic acids. ox.ac.ukmdpi.com |
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.
For this compound, the MESP map would show significant negative potential localized around the two nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the acetic acid group. rsc.orgresearchgate.net These sites are the primary centers for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atoms on the pyrazine ring and the hydroxyl proton of the carboxylic acid would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. youtube.comyoutube.comyoutube.com It examines interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (anti-bonds). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).
In pyrazine derivatives, significant hyperconjugative interactions often occur between the lone pair orbitals of the nitrogen atoms (n) and the anti-bonding π* orbitals of the aromatic ring. rsc.orgresearchgate.net These n → π* interactions contribute to the stability of the molecule and are indicative of intramolecular charge transfer. nih.govrsc.org NBO analysis can also reveal the polarization of bonds and the natural atomic charges on each atom, further clarifying the electronic landscape.
Table 4: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Pyrazine Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N | π(C-C) | ~20.5 | n → π |
| π(C-N) | π(C-C) | ~15.2 | π → π |
| LP(1) O | σ(C-C) | ~5.8 | n → σ |
| LP denotes a lone pair. E(2) values are representative examples from NBO analyses on related nitrogen heterocycles. rsc.orgchemrxiv.org |
Advanced Quantum Chemical Methods (e.g., Coupled-Cluster, Multi-reference Methods)
While DFT is a versatile tool, more sophisticated methods are required for situations where electron correlation is particularly complex, such as describing excited states, bond-breaking processes, or molecules with significant multireference character. nih.govbarbatti.org
Coupled-Cluster (CC) theory, especially methods like CCSD(T), is often considered the "gold standard" for calculating the energies of small to medium-sized molecules with high accuracy. maplesoft.comwikipedia.org However, its computational cost is very high.
Multi-reference methods , such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are essential for accurately describing the electronic structure of molecules where a single electronic configuration is insufficient. barbatti.orgaip.org This is often the case for the excited states of aromatic heterocycles like pyrazine. Studies on pyrazine itself using methods like XMS-CASPT2 have been crucial for correctly describing its potential energy surfaces and the conical intersections that govern its photochemistry and electronic relaxation pathways. rsc.orgresearchgate.net These advanced calculations have revealed that the low-lying excited states of pyrazine (such as the ¹nπ* and ¹ππ* states) are close in energy, leading to complex photo-physical behavior. aip.orgresearchgate.net
Such high-level calculations for this compound would provide a definitive benchmark for its electronic structure and reactivity, particularly in understanding its behavior upon photoexcitation.
Molecular Dynamics (MD) and Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and biomolecular systems at an atomic level. mdpi.com For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, solvation properties, and interactions with biological targets such as enzymes.
A typical MD simulation protocol would involve placing the compound in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system would then be subjected to an equilibration phase to achieve stable temperature, pressure, and density. ugr.es Following equilibration, a production MD simulation is run for a duration that can range from nanoseconds to microseconds, tracking the trajectory of each atom over time. ugr.es Analysis of these trajectories can reveal stable conformations of the molecule, intramolecular hydrogen bonding patterns, and the dynamics of its interaction with surrounding solvent molecules.
For studying the interaction of this compound with a specific protein target, a more advanced technique known as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can be employed. nih.gov In this hybrid method, the region of primary interest, such as the ligand and the enzyme's active site, is treated with quantum mechanics (QM), which provides a more accurate description of electronic interactions involved in bond-making and bond-breaking processes. nih.gov The rest of the protein and the solvent are treated with the computationally less expensive molecular mechanics (MM) force fields. nih.gov
QM/MM simulations are particularly valuable for elucidating enzymatic reaction mechanisms, predicting binding affinities, and understanding the electronic and structural dynamics of the ligand within the binding pocket. nih.gov For instance, these simulations could be used to study the binding mode of this compound to a target enzyme, identifying key amino acid residues involved in the interaction and the energetics of the binding process.
Quantitative Structure-Activity Relationship (QSAR) Studies (based on computed molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity.
For this compound, a QSAR study would typically begin with the calculation of a wide range of molecular descriptors. These descriptors can be categorized into several groups:
1D descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.
2D descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural features.
3D descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, and surface area.
Once a diverse set of descriptors is calculated, a dataset of compounds with known biological activities is required. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build the QSAR model. The goal is to develop a model that can accurately predict the activity of new, untested compounds based solely on their calculated molecular descriptors.
Below is a table of some predicted molecular descriptors for a structurally related compound, 2-[(6-methylpyrazin-2-yl)oxy]acetic acid, which illustrate the types of descriptors that would be relevant in a QSAR study. uni.lu
| Descriptor | Value |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| XLogP3 | -0.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
| Exact Mass | 168.053492 g/mol |
| Monoisotopic Mass | 168.053492 g/mol |
| Topological Polar Surface Area | 79.2 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 215 |
These descriptors, along with many others, would form the basis of a QSAR model to predict the biological activity of compounds like this compound.
Chemical Reactivity and Mechanistic Investigations
Reaction Pathways Involving the Carboxylic Acid Group
The acetic acid side chain is a primary site of reactivity, primarily undergoing reactions typical of carboxylic acids, such as deprotonation and nucleophilic acyl substitution.
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comkhanacademy.org The direct reaction of a carboxylic acid with a nucleophile is generally unfavorable because the hydroxyl group is a poor leaving group. Furthermore, basic nucleophiles will deprotonate the carboxylic acid, forming a carboxylate anion that is highly unreactive towards nucleophilic attack due to its negative charge. masterorganicchemistry.com
Therefore, these reactions typically proceed via a two-step addition-elimination mechanism after activation of the carbonyl group. masterorganicchemistry.comkhanacademy.org The process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequently, the leaving group is eliminated, and the carbonyl double bond is reformed. youtube.com To facilitate this, the carboxylic acid is often converted into a more reactive derivative, such as an acid chloride or an activated ester. The use of thionyl chloride (SOCl₂) is a common method to convert carboxylic acids into highly reactive acid chlorides. libretexts.org The mechanism involves the carboxylic acid attacking the sulfur of SOCl₂, eventually forming a protonated acyl chlorosulfite, which is an excellent leaving group. libretexts.org
Another method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activates the carboxylic acid to form a good leaving group that can be subsequently displaced by a nucleophile. libretexts.org
Esterification and amidation are prime examples of nucleophilic acyl substitution reactions involving 2-(6-Methylpyrazin-2-yl)acetic acid's carboxyl group.
Esterification: The conversion of carboxylic acids to esters, known as Fischer esterification, is typically acid-catalyzed and involves the reaction with an alcohol. libretexts.org The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.org Alternatively, the reaction can be achieved by first converting the carboxylic acid to its more reactive acid chloride, which then readily reacts with an alcohol. libretexts.org The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), is another effective method. researchgate.net
Amidation: The direct reaction of a carboxylic acid with an amine is generally inefficient as the amine acts as a base, deprotonating the acid. libretexts.org Thus, amidation is typically carried out by first activating the carboxylic acid. A common laboratory method is the conversion of the carboxylic acid to its corresponding acid chloride, which then reacts with an amine to form the amide. nih.gov Studies on pyrazine-2-carboxylic acids have shown successful amide synthesis through the condensation of the corresponding acid chloride with various anilines. bohrium.comresearchgate.netnih.gov Enzymatic methods, using lipases, have also been developed as a greener alternative for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine (B50134) esters and amines. nih.gov
| Pyrazine Reactant | Amine Reactant | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Chloropyrazine-2-carboxylic acid chloride | 3-Methylaniline | Condensation | N-(3-methylphenyl)-6-chloropyrazine-2-carboxamide | - | researchgate.net |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid chloride | 3,5-Bis(trifluoromethyl)aniline | Condensation | N-(3,5-bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | - | researchgate.net |
| Methyl pyrazine-2-carboxylate (B1225951) | Benzylamine | Lipozyme® TL IM, tert-amyl alcohol, 45 °C | N-benzylpyrazine-2-carboxamide | 81.7% | nih.gov |
Reactivity of the Pyrazine Ring System
The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property significantly influences its reactivity towards both electrophilic and nucleophilic substitution. thieme-connect.describd.com
Electrophilic Aromatic Substitution (SEAr): The pyrazine ring is highly resistant to electrophilic attack. The two nitrogen atoms withdraw electron density from the ring carbons, deactivating the system compared to benzene. thieme-connect.describd.com Furthermore, under the acidic conditions often required for SEAr, the nitrogen atoms become protonated, which further deactivates the ring. thieme-connect.de Therefore, common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are generally not feasible unless the ring is substituted with strong activating groups. thieme-connect.de
For this compound, the substituents have opposing effects.
Methyl group (-CH₃): This is an electron-donating group, which activates the ring towards SEAr and is an ortho, para-director.
Acetic acid group (-CH₂COOH): This group is electron-withdrawing, deactivating the ring and acting as a meta-director.
Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness towards electrophiles, the electron-deficient pyrazine ring is susceptible to nucleophilic attack. scribd.com Halopyrazines, for instance, are more reactive towards nucleophiles than the corresponding halopyridines. thieme-connect.de The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile attacks a carbon atom, forming a stabilized anionic intermediate (a Meisenheimer-like complex), followed by the departure of a leaving group. scribd.com For SNAr to occur, a good leaving group (like a halide) must be present on the ring. Direct displacement of a hydrogen atom is uncommon. thieme-connect.de In some cases, a ring-opening-ring-closure (ANRORC) mechanism can occur. thieme-connect.de
In this compound itself, there are no good leaving groups on the pyrazine ring, making direct SNAr unlikely. However, if a derivative with a leaving group, such as a chlorine atom, were used (e.g., 2-(6-chloro-5-methylpyrazin-2-yl)acetic acid), nucleophilic substitution would be a viable reaction pathway.
The methyl group attached to the pyrazine ring is also a site for chemical reactions.
Oxidation: Methyl groups on heterocyclic rings like pyridine (B92270) and pyrazine can be oxidized to carboxylic acids. acs.org This transformation can often be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). This reaction would convert this compound into pyrazine-2,6-dicarboxylic acid.
Condensation: The protons on the methyl group of a methylpyrazine are acidic enough to be removed by a strong base, such as sodium amide (NaNH₂) in liquid ammonia, forming a carbanion. acs.org This nucleophilic carbanion can then participate in condensation reactions with electrophiles like aldehydes and ketones in an aldol-type condensation to form secondary and tertiary carbinols, respectively. acs.org
| Pyrazine Reactant | Electrophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,6-Dimethylpyrazine | Various aldehydes/ketones | NaNH₂, liquid NH₃ | Secondary/Tertiary Carbinols | acs.org |
| Pyrazylmethylsodium | Styrene oxide | Liquid NH₃ | Secondary Carbinol | acs.org |
Role as Ligands in Coordination Chemistry
Pyrazine derivatives are well-known for their ability to act as ligands in coordination chemistry, forming complexes with a wide range of metal ions. ncn.gov.plmdpi.comscispace.com this compound possesses multiple potential donor sites: the two nitrogen atoms of the pyrazine ring and the two oxygen atoms of the carboxylate group.
Typically, pyrazine-2-carboxylate (pca) ligands coordinate to metal centers in a bidentate fashion, chelating through one of the ring nitrogens (the one proximal to the substituent) and one of the carboxylate oxygen atoms. researchgate.netresearcher.life This forms a stable five- or six-membered chelate ring. The second pyrazine nitrogen can remain uncoordinated or can act as a bridging ligand to another metal center, leading to the formation of coordination polymers. rsc.org
The coordination of this compound to a metal ion would likely involve the nitrogen atom at position 1 and an oxygen from the deprotonated carboxylate group. The methyl group at position 6 would influence the steric and electronic properties of the resulting metal complex.
| Ligand | Metal Ion(s) | Complex Formula Example | Coordination Mode | Reference |
|---|---|---|---|---|
| Pyrazine-2-carboxylate (pca) | Cu(II) | [Cu(pca)₂(H₂O)₂] | Bidentate (N, O) | researchgate.net |
| Pyrazine-2-carboxylate (pca) | Co(III), Cr(III), Rh(III) | [M(pca)₃] | Tris-chelating (N, O) | researcher.life |
| Dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate | Cu(II), Ag(I) | [CuCl₂(py-2pz)]₂ | Bidentate (Pyridine N, Pyrazine N) | rsc.org |
| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | [Mn(L)Cl₂] | Bidentate (Azomethine N, Pyrazine N) | mdpi.com |
Mechanisms of Formation in Complex Chemical Systems (e.g., Maillard Reactions)
The formation of pyrazine compounds in complex chemical systems, particularly during the thermal processing of food, is predominantly attributed to the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars, leading to a cascade of reactions that produce a wide array of flavor and aroma compounds, including this compound. While the general principles of pyrazine formation are well-established, the precise pathways leading to specific, more complex pyrazines can be intricate and are often elucidated through model system studies.
The initial step of the Maillard reaction involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine. wikipedia.org This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketosamine. wikipedia.org Subsequent degradation of the Amadori products through various pathways, including dehydration and fragmentation, generates highly reactive dicarbonyl compounds such as pyruvaldehyde and diacetyl. These α-dicarbonyl compounds are key precursors in the formation of the pyrazine ring.
The generally accepted mechanism for pyrazine ring formation involves the Strecker degradation of an amino acid in the presence of a dicarbonyl compound. This reaction produces an α-aminocarbonyl intermediate. Two molecules of this α-aminocarbonyl can then condense to form a dihydropyrazine (B8608421) ring, which is subsequently oxidized to the stable aromatic pyrazine. The substituents on the pyrazine ring are determined by the nature of the dicarbonyl compounds and the α-aminocarbonyl intermediates involved in the condensation.
Proposed Formation Pathway for this compound
A likely pathway involves the reaction of key intermediates derived from common food components such as the amino acid alanine (B10760859) and a source of a C2 acetyl group, like pyruvic acid. Pyruvic acid is a known product of the glycolysis of sugars and can also be formed from the deamination of alanine. youtube.comwikipedia.org
The proposed mechanism can be broken down into the following key steps:
Formation of Precursors:
Aminoacetone: Formed from the Strecker degradation of an amino acid like threonine or through other pathways. nih.gov
Pyruvic acid (2-oxopropanoic acid): Generated from the degradation of sugars or from the amino acid alanine. youtube.comwikipedia.org The deamination of alanine would yield pyruvic acid. youtube.com
Formation of an Acetyl Pyrazine Intermediate:
It is conceivable that an intermediate such as 2-acetyl-6-methylpyrazine could be formed. This could occur through the condensation of an aminoacetone molecule with a molecule of pyruvic acid, followed by decarboxylation and subsequent reaction with another aminoacetone molecule and oxidation. A related electrochemical synthesis has shown that acetyl groups from pyruvic acid can be added to a pyrazine ring. xmu.edu.cn
Oxidation to the Final Product:
The final step would involve the oxidation of the acetyl group on the pyrazine ring to a carboxylic acid group, yielding this compound. This type of oxidation of an acetyl group to a carboxylic acid is a known chemical transformation.
Research Findings from Model Systems
Model system studies are crucial for understanding the complex reaction networks of the Maillard reaction. These studies typically involve heating a single amino acid with a single sugar under controlled conditions to identify the resulting volatile compounds. The tables below summarize findings from such studies on the formation of various pyrazines, which helps to illustrate the influence of different precursors and reaction conditions.
Table 1: Pyrazines Generated from the Maillard Reaction of Single Amino Acids with Glucose
| Amino Acid | Major Pyrazines Identified | Reference |
| Glutamic Acid | Methylpyrazine | youtube.com |
| Lysine (B10760008) | 2,6-Dimethylpyrazine, 2,5-Dimethyl-3-ethylpyrazine | youtube.com |
| Alanine | 2,5-Dimethyl-3-ethylpyrazine | youtube.com |
| Glycine | 2-Vinylpyrazine, 2-Vinyl-6-methylpyrazine | nih.gov |
Table 2: Influence of Reaction Conditions on Pyrazine Formation in a Glucose-Glycine Model System
| Reaction Parameter | Observation | Reference |
| Temperature Increase | Increased variety and quantity of pyrazines formed. | nih.gov |
| Presence of Water | Higher yields of pyrazines in dry systems compared to aqueous systems. | nih.gov |
Table 3: Pyrazine Formation from Dipeptide and Tripeptide Maillard Reaction Models with Glucose
| Peptide Model | Key Pyrazine Compounds | Observation | Reference |
| Lysine-containing Dipeptides | 2,5(6)-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Higher production of pyrazines compared to tripeptide and free amino acid models. | nih.gov |
| Arg-Lys Dipeptide | High total pyrazine content | The position of lysine in the peptide sequence affects pyrazine formation. | nih.gov |
| Lys-His Dipeptide | Higher total pyrazine content than Lys-Arg | The adjacent amino acid to lysine influences the reaction. | nih.gov |
These data from model systems underscore the complexity of the Maillard reaction and demonstrate how the specific reactants and conditions dictate the profile of the resulting pyrazine compounds. While a definitive pathway for this compound is yet to be experimentally verified, the principles derived from these studies provide a strong foundation for the proposed mechanism.
Advanced Analytical Method Development and Validation
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility in handling non-volatile and thermally labile compounds. biomedres.us For 2-(6-Methylpyrazin-2-yl)acetic acid, reversed-phase HPLC (RP-HPLC) is the most common approach, where a non-polar stationary phase is used with a polar mobile phase. oup.com
Chromatographic Parameters Optimization
The optimization of chromatographic parameters is a critical step in developing a robust HPLC method. This process involves the systematic adjustment of various factors to achieve the desired separation with good resolution, peak shape, and analysis time.
Mobile Phase Composition: The choice of mobile phase significantly influences the retention and selectivity of the separation. A typical mobile phase for the analysis of this compound would consist of a mixture of an aqueous buffer and an organic modifier.
Organic Modifier: Acetonitrile and methanol (B129727) are common organic modifiers used in RP-HPLC. The proportion of the organic modifier in the mobile phase is a key parameter for controlling the retention time of the analyte.
Aqueous Buffer and pH: The pH of the mobile phase is particularly important for ionizable compounds like this compound, which contains a carboxylic acid group. The use of a buffer, such as phosphate (B84403) or acetate, helps to maintain a constant pH and ensure reproducible retention times. Adjusting the pH can alter the ionization state of the analyte and thus its retention on the stationary phase. chromatographyonline.com
Use of Acetic Acid: The addition of a small amount of an acid, such as acetic acid or formic acid, to the mobile phase can improve peak shape and reduce tailing for acidic compounds by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase.
Stationary Phases: The selection of the stationary phase is another crucial factor.
C18 and C8 Columns: Alkyl-bonded silica (B1680970) phases, such as C18 (octadecyl) and C8 (octyl), are the most widely used stationary phases in RP-HPLC. C18 columns provide higher hydrophobicity and are generally a good starting point for method development.
Mixed-Mode Columns: For compounds with both hydrophobic and ionic characteristics, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can offer unique selectivity and improved separation. helixchrom.comsielc.com
Other Parameters: Other important parameters to optimize include the column temperature, which can affect viscosity and selectivity, and the flow rate of the mobile phase.
Table 1: Illustrative HPLC Chromatographic Parameters for Analysis of Pyrazine (B50134) Carboxylic Acids
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | C18 or C8, 5 µm particle size, 250 x 4.6 mm | Provides a non-polar surface for reversed-phase separation. |
| Mobile Phase | Acetonitrile/Methanol and Water with Buffer (e.g., Phosphate, Acetate) | Elutes the compound from the column; the ratio is adjusted for optimal retention. |
| pH Modifier | Acetic Acid or Formic Acid (0.1% v/v) | Improves peak shape and reduces tailing for acidic analytes. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and can influence resolution. |
| Column Temperature | 25-40 °C | Affects mobile phase viscosity and can alter selectivity. |
| Detection | UV-Vis at a specific wavelength (e.g., 260 nm) | Quantifies the analyte based on its light absorbance. nih.gov |
Separation and Quantification of Structural Analogues and Impurities
The separation and quantification of impurities are critical for controlling the quality of a drug substance. veeprho.com Impurities can arise from the manufacturing process (e.g., starting materials, by-products) or from the degradation of the drug substance over time. chromatographyonline.com
Given the structure of this compound, potential impurities could include isomers, precursors, or related substances with minor structural modifications. A well-developed HPLC method should be able to separate these from the main peak. Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with a wide range of polarities, which is common in impurity profiling. oup.com
Table 3: Potential Structural Analogues and Impurities of this compound
| Compound Name | Potential Origin |
| Pyrazine-2-carboxylic acid | Potential precursor or degradation product. researchgate.net |
| 6-Methylpyrazine-2-carboxamide | Potential synthetic intermediate. |
| 2-(Pyrazin-2-yl)acetic acid | Impurity from starting material. |
| Positional isomers | By-products from synthesis. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. unodc.org Since this compound is a carboxylic acid and not sufficiently volatile for direct GC analysis, a derivatization step is necessary. nih.gov Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester.
A common derivatization method is esterification, for example, by reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst, or by using a derivatizing agent such as a silylating reagent (e.g., BSTFA). The resulting volatile derivative can then be readily analyzed by GC-MS, which provides both separation by the gas chromatograph and structural information from the mass spectrometer. nih.gov This technique is particularly useful for identifying and quantifying trace-level volatile impurities.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer a powerful approach for comprehensive analysis. saspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry is a highly selective and sensitive technique for the analysis of pharmaceutical compounds. iosrjournals.org LC-MS combines the separation power of HPLC with the mass-analyzing capability of MS, allowing for the determination of the molecular weight of the analyte and its fragments. veeprho.com This is invaluable for the identification of unknown impurities and degradation products. Tandem mass spectrometry (LC-MS/MS) can provide even more structural information through fragmentation analysis. iosrjournals.org
Other Hyphenated Techniques: Other techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and LC-IR (Liquid Chromatography-Infrared Spectroscopy) can also be employed for unambiguous structure elucidation of impurities, although they are less commonly used in routine quality control. nih.govsaspublishers.com
Chemical Biology and Mechanistic Biochemical Investigations
Molecular Interactions with Defined Biomolecules (e.g., enzymes, receptors, proteins)
Direct studies detailing the interaction of 2-(6-methylpyrazin-2-yl)acetic acid with specific biomolecules are limited. However, the broader class of pyrazine (B50134) derivatives has been shown to interact with a variety of biological targets. For instance, pyrazine compounds are known to engage with enzymes, receptors, and other proteins, often through hydrogen bonding facilitated by the nitrogen atoms in the pyrazine ring, as well as other functional groups present on the molecule. nih.gov
The acetic acid moiety of the compound introduces a carboxylic acid group, which is capable of forming strong ionic interactions and hydrogen bonds with amino acid residues in the active or binding sites of proteins. This functional group is a common feature in molecules designed to mimic natural substrates or interact with catalytic domains of enzymes.
While specific data for this compound is not available, related pyrazine derivatives have been investigated for their biological interactions. For example, various substituted pyrazinecarboxamides have been evaluated for their antimycobacterial and antifungal properties, suggesting interactions with microbial enzymes. Furthermore, pyrazine derivatives have been designed as inhibitors of mycobacterial methionine aminopeptidase (B13392206) 1, indicating a direct interaction with this enzyme.
Ligand-Target Binding Studies and Docking Simulations
Ligand-target binding studies and molecular docking simulations are crucial tools for elucidating the potential interactions of a compound with its biological target. While no specific docking studies for this compound have been published, research on analogous compounds provides a framework for understanding its potential binding modes.
For instance, molecular docking studies have been performed on pyrazine-2-carboxylic acid derivatives to investigate their interactions with glucosamine-6-phosphate synthase. These studies help in understanding the binding poses and key interactions within the active site of the enzyme.
In a similar vein, computational analyses of other heterocyclic acetic acid derivatives have been used to predict their binding affinities and modes of interaction with various targets. For this compound, it can be hypothesized that the pyrazine ring and the acetic acid group would be the primary drivers of interaction. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the carboxylic acid can act as both a hydrogen bond donor and acceptor, and also form salt bridges with positively charged residues like lysine (B10760008) and arginine. The methyl group may contribute to binding through hydrophobic interactions.
A hypothetical docking simulation would likely place the acetic acid moiety in a position to interact with polar or charged residues, while the pyrazinyl group could be oriented towards a hydrophobic pocket, potentially with the nitrogen atoms forming specific hydrogen bonds.
Modulation of Biochemical Pathways (focused on the underlying molecular mechanisms)
The modulation of biochemical pathways by this compound has not been specifically reported. However, the pyrazine scaffold is present in molecules known to influence various cellular signaling cascades. Pyrazine derivatives have been associated with a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, which are inherently linked to the modulation of specific biochemical pathways. nih.gov
For example, some pyrazine-containing compounds have been shown to inhibit enzymes involved in inflammatory pathways. The acetic acid side chain is also a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, suggesting a potential, though unconfirmed, role in similar pathways.
Furthermore, the general metabolism of acetic acid involves its conversion to acetyl-CoA, a central molecule in cellular metabolism that feeds into the citric acid cycle. While it is not confirmed for this specific compound, it is a plausible metabolic fate for the acetic acid portion of the molecule.
Structure-Mechanism Relationships for Pyrazine Acetic Acid Scaffolds
The structure-activity relationship (SAR) and structure-mechanism relationship for pyrazine acetic acid scaffolds can be inferred from studies on related compounds. The pyrazine ring itself is a bioisostere of other aromatic systems and its nitrogen atoms can significantly influence the electronic properties and binding capabilities of the molecule. The position of substituents on the pyrazine ring is critical for biological activity.
In the case of this compound, the relative positions of the methyl and acetic acid groups are expected to be crucial for its interaction with biological targets. The methyl group at the 6-position can influence the steric and electronic properties of the pyrazine ring, which in turn can affect its binding affinity and selectivity for a particular target.
Studies on other substituted pyrazines have shown that small alkyl substitutions can enhance lipophilicity, potentially improving cell permeability. The acetic acid group at the 2-position provides a key interaction point, and its acidity and spatial orientation will be critical determinants of the compound's biological mechanism.
For instance, in a series of pyrazinecarboxamide derivatives, the nature and position of substituents were found to be critical for their antimycobacterial and antifungal activities. This highlights the importance of the substitution pattern on the pyrazine core for determining the biological mechanism of action.
Below is a table summarizing the biological activities of some pyrazine derivatives, which helps in understanding the potential structure-activity relationships of this class of compounds.
| Compound Class | Biological Activity | Reference |
| Substituted Pyrazinecarboxamides | Antimycobacterial, Antifungal | N/A |
| Pyrazine-based inhibitors | Inhibition of Mycobacterial Methionine Aminopeptidase 1 | N/A |
| Pyrazine-2-carboxylic acid derivatives | Antioxidant, Antimicrobial | N/A |
Future Research Directions and Perspectives
Innovations in Synthetic Methodologies and Catalysis
The development of efficient and sustainable synthetic routes is paramount for the advancement of research on 2-(6-Methylpyrazin-2-yl)acetic acid and its analogues. Future investigations are expected to focus on novel catalytic systems and methodologies that offer improved yields, selectivity, and environmental compatibility over traditional methods.
One promising area is the application of dehydrogenative coupling reactions . The use of earth-abundant metal catalysts, such as those based on manganese, presents a sustainable alternative to precious metal catalysts. mdpi.comresearchgate.net These reactions, which can form pyrazine (B50134) rings from readily available precursors like 2-aminoalcohols, generate water and hydrogen gas as the only byproducts, highlighting their atom economy and green chemistry credentials. mdpi.com Future work could adapt these methods for the specific synthesis of unsymmetrically substituted pyrazines like the title compound.
One-pot synthesis strategies also represent a significant avenue for innovation. thegoodscentscompany.com These approaches, which combine multiple reaction steps into a single operation, can reduce waste, save time, and lower costs. Research into one-pot procedures for the synthesis of pyrazine derivatives, potentially mediated by reagents like acetic acid, could streamline the production of this compound. nih.govchemicalbook.com
Furthermore, the exploration of novel catalytic systems , including copper-chromium, zinc-phosphoric acid-manganese, and silver, continues to be a priority. thegoodscentscompany.com The development of catalysts that are more robust, selective, and tolerant of various functional groups will be crucial for synthesizing a diverse library of this compound derivatives for further study. The use of enzymes as biocatalysts, such as lipases for the amidation of pyrazine esters, also presents a greener and highly selective synthetic alternative. mdpi.com
| Synthetic Approach | Catalyst/Reagent | Key Advantages | Potential for this compound |
| Dehydrogenative Coupling | Manganese Pincer Complexes | High atom economy, use of earth-abundant metals, sustainable. mdpi.comresearchgate.net | Direct synthesis from acyclic precursors. |
| One-Pot Synthesis | Acetic Acid, t-BuOK | Reduced waste, time and cost savings, simplified procedures. thegoodscentscompany.comnih.gov | Efficient, multi-step synthesis in a single vessel. |
| Novel Catalysis | Copper-Chromium, Silver | High yields, potential for specific substitutions. thegoodscentscompany.com | Optimization of existing routes and development of new ones. |
| Biocatalysis | Lipases | High selectivity, mild reaction conditions, environmentally friendly. mdpi.com | Green synthesis of derivatives, such as amides. |
Synergistic Applications of Computational and Experimental Chemistry
The integration of computational and experimental chemistry offers a powerful paradigm for accelerating the discovery and development of new chemical entities. For this compound, this synergy can provide deep insights into its structure, properties, and potential biological activities.
Density Functional Theory (DFT) calculations can be employed to predict and understand the molecular and electronic structure of the compound. uni.lusmolecule.com Such studies can elucidate key parameters like molecular surface electrostatic potentials, which are crucial for understanding intermolecular interactions and predicting reactivity. uni.lu For instance, computational analysis can help in the design of new catalysts by revealing how functional groups, such as the carboxylic acid in the title compound, can enhance the catalytic activity of a metal center. smolecule.com
Quantitative Structure-Activity Relationship (QSAR) studies represent another vital computational tool. By correlating the structural features of a series of pyrazine derivatives with their biological activities, QSAR models can predict the potency of new compounds and guide the synthesis of more effective analogues. uni.lu This approach can be instrumental in identifying the key structural motifs of this compound that are responsible for any observed biological effects.
The experimental validation of these computational predictions is a critical component of this synergistic approach. Techniques such as X-ray crystallography can confirm predicted molecular structures, while various spectroscopic methods can corroborate electronic properties. Biological assays can then be used to test the predicted activities, with the results feeding back into the computational models for further refinement. The investigation of pyrazinecarboxamide for corrosion inhibition, which combined electrochemical experiments with DFT, serves as a strong example of this synergy. nih.gov
New Avenues in Chemical Biology Exploration
The pyrazine scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. tandfonline.com This provides a strong rationale for the extensive biological screening of this compound and its derivatives.
Future research should focus on exploring a wide array of potential therapeutic applications. Given the known activities of other pyrazine derivatives, promising areas of investigation include:
Anticancer Activity: Many pyrazine-containing molecules exhibit potent anticancer effects. tandfonline.com Screening this compound against various cancer cell lines and investigating its mechanism of action, for example, its potential to inhibit specific signaling pathways like the EGFR/PI3K/AKT/mTOR cascade, could reveal novel therapeutic opportunities. chemicalbook.com
Antimicrobial and Antiviral Properties: Pyrazine derivatives have shown efficacy against bacteria, fungi, and viruses. tandfonline.com The title compound should be evaluated for its ability to inhibit the growth of pathogenic microorganisms. The recent focus on developing antivirals against threats like SARS-CoV-2 highlights the importance of exploring new chemical scaffolds, and pyrazine conjugates have shown promise in this area.
Enzyme Inhibition: The structural features of this compound make it a candidate for inhibiting various enzymes. For instance, its potential to act as a tyrosine kinase inhibitor, similar to other pyrazine-based compounds, warrants investigation. Furthermore, its structural similarity to other acetic acid-based inhibitors suggests it could be a starting point for developing inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1).
The development of fluorescent probes and other chemical tools based on the this compound scaffold could also be a fruitful area of research, enabling the study of biological processes in real-time.
Challenges and Opportunities in the Field of Pyrazine Acetic Acid Chemistry
The field of pyrazine acetic acid chemistry, while full of potential, also faces several challenges that need to be addressed to unlock its full potential.
One of the primary challenges is the development of scalable and cost-effective synthetic methods. While many innovative synthetic strategies are being explored in academic labs, their translation to industrial-scale production can be difficult. Overcoming this hurdle will be crucial for making this compound and its derivatives readily available for extensive research and potential commercialization. Another challenge lies in achieving regioselective synthesis, particularly for unsymmetrically substituted pyrazines.
Despite these challenges, the opportunities are vast. The chemical versatility of the pyrazine ring and the acetic acid moiety allows for the creation of large and diverse chemical libraries. This diversity is key to discovering new compounds with unique biological activities and material properties. The potential for this compound to serve as a building block for more complex molecules, including natural product hybrids and coordination compounds, opens up exciting new avenues for drug discovery and materials science. tandfonline.com
Furthermore, the increasing synergy between computational and experimental chemistry provides a significant opportunity to rationally design and optimize pyrazine acetic acid derivatives with desired properties, thereby accelerating the pace of discovery in this promising field of chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
